N3-D-Orn(Fmoc)-OH
CAS No.: 1994300-41-2
Cat. No.: VC5397801
Molecular Formula: C20H20N4O4
Molecular Weight: 380.404
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1994300-41-2 |
---|---|
Molecular Formula | C20H20N4O4 |
Molecular Weight | 380.404 |
IUPAC Name | (2R)-2-azido-5-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |
Standard InChI | InChI=1S/C20H20N4O4/c21-24-23-18(19(25)26)10-5-11-22-20(27)28-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,22,27)(H,25,26)/t18-/m1/s1 |
Standard InChI Key | QRVOUGLKGXMFRG-GOSISDBHSA-N |
SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCC(C(=O)O)N=[N+]=[N-] |
Introduction
Chemical Structure and Physicochemical Properties
N3-D-Orn(Fmoc)-OH, with the IUPAC name (2R)-2-azido-5-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid, belongs to the class of Fmoc-protected azido amino acids. Its molecular formula is C20H20N4O4, and it has a molecular weight of 380.40 g/mol . The compound features:
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An Fmoc group on the δ-amino position of D-ornithine.
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An azide (-N3) moiety on the α-carbon.
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A carboxylic acid terminus for peptide bond formation.
Table 1: Key Physicochemical Data
Property | Value | Source |
---|---|---|
CAS Number | 1176270-25-9 / 1994300-41-2 | |
Molecular Formula | C20H20N4O4 | |
Molecular Weight | 380.40 g/mol | |
Storage Conditions | -20°C | |
Stereochemistry | D-configuration (R at α-carbon) |
The azide group’s vibrational signature (~2100 cm⁻¹ in IR spectroscopy) and the Fmoc group’s UV absorption (λmax = 268 nm) are critical for analytical characterization .
Synthesis and Purification
N3-D-Orn(Fmoc)-OH is synthesized through a multi-step process:
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Azide Introduction: The δ-amino group of D-ornithine is replaced with an azide via diazotransfer or substitution reactions .
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Fmoc Protection: The α-amino group is protected using Fmoc-Cl (9-fluorenylmethyl chloroformate) under basic conditions .
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Carboxylic Acid Activation: The C-terminus remains free for subsequent peptide coupling .
Table 2: Synthetic Comparison of Azido-Fmoc Amino Acids
Compound | CAS Number | Molecular Weight | Application |
---|---|---|---|
Fmoc-L-Orn(N3)-OH | 1097192-04-5 | 380.40 g/mol | SPPS, click chemistry |
Fmoc-D-Aza-OH | 1016163-79-3 | 352.34 g/mol | Cyclic peptide design |
Fmoc-L-Aza-OH (solvate) | 684270-46-0 | 352.34 g/mol | Fluorescent labeling |
Purification typically involves reverse-phase HPLC, with purity >95% confirmed by LC-MS .
Applications in Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS)
The Fmoc group in N3-D-Orn(N3)-OH is compatible with standard SPPS protocols, where it serves as a temporary α-amino protector removable under basic conditions (e.g., 20% piperidine/DMF) . Its azide-functionalized side chain remains inert during synthesis, enabling post-assembly modifications.
Bioorthogonal Click Chemistry
The azide moiety participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing site-specific conjugation with alkyne-bearing molecules (e.g., fluorescent dyes, biotin, or PEG chains) . This is exploited in:
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Peptide-drug conjugates: Azides enable precise attachment of cytotoxic agents .
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Surface functionalization: Immobilizing peptides on alkyne-coated biosensors .
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Protein engineering: Incorporating non-natural amino acids via nonsense codon suppression .
Comparative Analysis with Analogous Compounds
Table 3: Functional Comparison of Azido Amino Acids
Compound | Azide Position | Fmoc Protection | Key Advantage |
---|---|---|---|
N3-D-Orn(Fmoc)-OH | δ-position | α-amino | Longer spacer for conjugation |
Fmoc-D-Azp-OH | β-position | α-amino | Rigid cyclic structure |
Fmoc-L-Lys(N3)-OH | ε-position | α-amino | Higher aqueous solubility |
The δ-azide in N3-D-Orn(Fmoc)-OH provides a four-methylene spacer, enhancing flexibility in conjugate design compared to lysine-based analogs .
Case Studies in Research
Targeted Drug Delivery
A 2024 study utilized N3-D-Orn(Fmoc)-OH to synthesize peptide-antibody conjugates for HER2-positive breast cancer. CuAAC linked the peptide to a maytansinoid derivative, achieving 90% tumor growth inhibition in murine models .
Biosensor Development
Researchers functionalized gold nanoparticles with alkyne-terminated DNA, using N3-D-Orn(Fmoc)-OH-containing peptides for real-time detection of proteolytic enzymes. The system showed a 10 nM detection limit for matrix metalloproteinases .
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